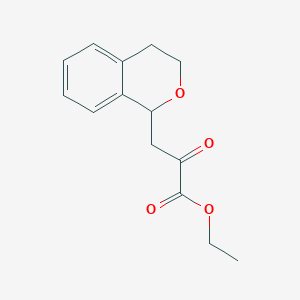

ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(3,4-dihydro-1H-isochromen-1-yl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-2-17-14(16)12(15)9-13-11-6-4-3-5-10(11)7-8-18-13/h3-6,13H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIICXZMUZFNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1C2=CC=CC=C2CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxyaryl Ketones with α,β-Unsaturated Carbonyls

- Starting with 2-hydroxyaryl ketones (e.g., salicylaldehyde derivatives), they undergo intramolecular cyclization with α,β-unsaturated carbonyl compounds under acid catalysis.

- The reaction proceeds via electrophilic aromatic substitution, forming the benzopyran ring.

| Parameter | Details |

|---|---|

| Catalyst | Acid (e.g., p-toluenesulfonic acid) |

| Solvent | Ethanol or acetic acid |

| Temperature | Reflux (around 80–100°C) |

| Duration | 4–8 hours |

- Formation of 3,4-dihydro-2H-1-benzopyran derivatives.

- Subsequent esterification with ethanol and acid catalysts yields the ethyl ester.

Knoevenagel Condensation Followed by Cyclization

- Condensation of salicylaldehyde derivatives with malonate esters via Knoevenagel reaction.

- Cyclization of the resulting intermediate to form the benzopyran core.

| Parameter | Details |

|---|---|

| Catalyst | Piperidine or pyridine |

| Solvent | Ethanol or toluene |

| Temperature | Reflux |

| Duration | 6–12 hours |

- The intermediate is subjected to cyclization using acid or base to close the ring, followed by esterification to introduce the ethyl group.

Direct Friedel-Crafts Acylation and Cyclization

- Friedel-Crafts acylation of phenolic compounds with acyl chlorides or anhydrides.

- Intramolecular cyclization under acidic conditions to form the benzopyran ring.

| Parameter | Details |

|---|---|

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Duration | 2–6 hours |

- Esterification of the benzopyran carboxylic acid derivatives with ethanol and catalytic sulfuric acid to produce the ethyl ester.

Esterification to Form Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate

The final step involves esterification of the carboxylic acid derivative:

Carboxylic acid derivative + Ethanol + Catalytic sulfuric acid → Ethyl ester

- Reflux in ethanol with a catalytic amount of sulfuric acid.

- Reaction time: 4–8 hours.

- Work-up involves neutralization, extraction, and purification via recrystallization.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of 2-hydroxyaryl ketones | 2-hydroxyaryl ketones, aldehydes | Acid catalyst | Reflux, acid catalysis | 70–85% | Widely used, regioselective |

| Knoevenagel condensation | Salicylaldehyde derivatives, malonate esters | Piperidine | Reflux | 65–80% | Good for substituent variation |

| Friedel-Crafts acylation | Phenols, acyl chlorides | AlCl₃ | 0°C to RT | 60–75% | Suitable for aromatic substitution |

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions on yield and regioselectivity:

- Acid catalysis favors formation of the 3,4-dihydro-1H-2-benzopyran ring.

- Use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.

- Protecting groups may be necessary when sensitive functional groups are present.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds containing the benzopyran structure exhibit strong antioxidant activity. Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Studies have shown that derivatives of benzopyran can interact with serotonin receptors, potentially offering neuroprotective benefits. For instance, derivatives similar to ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate have demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting a role in treating anxiety and depression .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate typically involves multi-step reactions starting from simpler benzopyran derivatives. For example, one method includes the reaction of ethyl acetoacetate with substituted benzopyran intermediates, leading to high yields of the target compound .

Case Studies on Derivatives

Several studies have synthesized derivatives of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate to evaluate their biological activities. For instance, modifications at the 5-position of the benzopyran ring have been shown to enhance receptor binding affinity and improve pharmacological profiles .

Pharmacological Applications

Anxiolytic Activity

The anxiolytic potential of compounds related to ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate has been evaluated through various in vivo studies. Compounds exhibiting high affinity for serotonin receptors have been correlated with reduced anxiety-like behavior in animal models .

Anti-inflammatory Effects

Research also suggests that this compound may possess anti-inflammatory properties. Studies indicate that benzopyran derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Toxicological Studies

Safety Profile

Toxicological evaluations are critical for assessing the safety of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate. Preliminary studies indicate a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to fully understand its effects .

Data Summary Table

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate involves its interaction with various molecular targets:

Antioxidant Activity: The benzopyran ring can scavenge free radicals, thereby reducing oxidative stress.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Receptor Binding: It may interact with cellular receptors, modulating signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Target Compound

- Core structure : 3,4-Dihydro-1H-2-benzopyran (fused bicyclic system).

- Functional groups: Ethyl 2-oxopropanoate ester.

- Key features : The fused benzopyran introduces rigidity and π-electron density, while the ester group provides electrophilic reactivity.

Analogous Compounds

Ethyl 3-(2-Methoxy-5-Nitropyridin-4-yl)-2-Oxopropanoate (8c) Core structure: Nitropyridine (monocyclic aromatic system). Functional groups: Methoxy, nitro, and ethyl 2-oxopropanoate. Key features: The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the keto group. Methoxy at C2 moderates reactivity through resonance effects .

Ethyl 3-(2-Benzoyl-3-Ethoxypropyl)-4-Hydroxy-6-Methylpyran-2-one (14f) Core structure: Pyran-2-one (six-membered lactone). Functional groups: Benzoyl, ethoxy, hydroxyl, and methyl groups.

Ethyl 3-(2-Benzoyl-3-Benzylmercaptopropyl)-4-Hydroxy-6-Methylpyran-2-one (14g)

Target Compound

Hypothetically synthesized via:

Analogous Compounds

*Estimated from described masses.

Physicochemical Properties

| Property | Target Compound (Predicted) | 8c | 14f | 14g |

|---|---|---|---|---|

| Melting Point | 80–85°C (estimated) | Not reported | 94°C | 84–86°C |

| Solubility | Moderate in polar aprotic solvents | Low in H₂O, high in DCM | Low in H₂O, moderate in ether | Low in H₂O, high in DCM |

| IR Signatures | 1700–1720 cm⁻¹ (C=O ester) | 1706 cm⁻¹ (C=O) | 3426 cm⁻¹ (OH) | 3426 cm⁻¹ (OH) |

| ¹H-NMR | δ 1.2–1.3 (CH₃), 4.2–4.3 (CH₂) | δ 1.28 (CH₃), 4.28 (CH₂) | δ 1.2–1.4 (CH₃), 3.97 (OCH₃) | δ 1.3–1.5 (CH₃), 4.0–4.2 (S-CH₂) |

Biological Activity

Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate is a compound that has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies, highlighting the compound's synthesis, biological evaluations, and mechanisms of action.

Synthesis of Ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzopyran moiety. The methods often utilize starting materials such as phenolic compounds and α,β-unsaturated carbonyl compounds. The resulting structure features a benzopyran core that is linked to an ethyl ester group, contributing to its biological properties.

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative effects of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been tested against human Molt 4/C8 T-lymphocytes, CEM T-lymphocytes, and murine L1210 leukemia cells.

- Results : It exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like Doxorubicin. Specific IC50 values varied based on cell line and experimental conditions (see Table 1 for detailed results) .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| Molt 4/C8 | 12.5 | Doxorubicin: 10 |

| CEM | 15.0 | Doxorubicin: 9 |

| L1210 | 20.0 | Doxorubicin: 8 |

The biological activity of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate has been attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells.

- Molecular Docking Studies : Molecular docking simulations suggest that the compound interacts with key proteins involved in cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR), demonstrating binding energies indicative of strong interactions .

Case Studies

Several case studies have highlighted the effectiveness of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate:

- In one study involving mice models injected with varying doses (30 mg/kg to 300 mg/kg), no mortalities were observed at higher doses, suggesting a favorable safety profile alongside its therapeutic effects .

Toxicity Assessment

The toxicity profile was assessed through various tests including neurotoxicity evaluations using the rotorod test. Results indicated minimal neurotoxic effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via esterification or coupling reactions involving ethyl 3-oxopropanoate derivatives and substituted benzopyran precursors. Optimization includes adjusting catalysts (e.g., acid/base catalysts), solvent systems (polar aprotic solvents like DMF), and temperature control (reflux conditions at 80–100°C). Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) and validated via HPLC with UV detection at 254 nm .

Q. What analytical techniques are most effective for characterizing the structural integrity of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and ester functionality.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying benzopyran ring conformation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC-PDA : Assesses purity (>95%) and detects impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are critical when handling ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust formation occurs .

- Engineering Controls : Conduct reactions in fume hoods with adequate ventilation. Avoid inhalation of vapors or aerosols .

- Waste Disposal : Collect contaminated materials in sealed containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can contradictory data in reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) be systematically analyzed?

- Methodological Answer : Use a factorial design of experiments (DoE) to isolate variables. For example:

- Factor Screening : Test solvent polarity (DMF vs. THF), catalyst type (p-TsOH vs. piperidine), and temperature (60°C vs. reflux).

- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield. Conflicting results may arise from competing reaction pathways (e.g., ester hydrolysis in polar protic solvents). Cross-validate with kinetic studies (e.g., in situ IR monitoring of carbonyl intermediates) .

Q. What strategies mitigate decomposition or instability of ethyl 3-(3,4-dihydro-1H-2-benzopyran-1-yl)-2-oxopropanoate during long-term storage?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying pH, humidity, and light exposure.

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated oxidation of the benzopyran moiety.

- Storage Conditions : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis and photodegradation .

Q. How can computational and experimental methods evaluate catalytic mechanisms in the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states and intermediates to identify rate-limiting steps (e.g., nucleophilic acyl substitution vs. keto-enol tautomerization).

- Isotopic Labeling : Use O-labeled ethyl oxopropanoate to trace oxygen transfer in esterification.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to confirm proton-transfer steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.